2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
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Overview
Description
2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl hydrazine with cyclohexanone to form the hydrazone intermediate, which then undergoes cyclization in the presence of an acid catalyst to yield the indazole core. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs. The choice of solvents and reaction conditions is also optimized to ensure safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The indazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the indazole ring.
Scientific Research Applications
2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The indazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
- 2,3-Diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole
Uniqueness
2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is unique due to its specific substitution pattern on the indazole ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-ethyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-12-9(10(13)14)7-5-3-4-6-8(7)11-12/h2-6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWGJKUOJHNXHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CCCCC2=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32275-62-0 |
Source
|
Record name | 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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